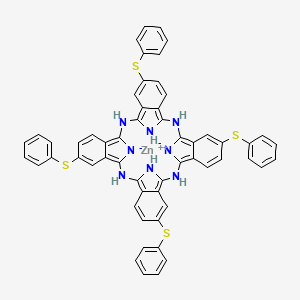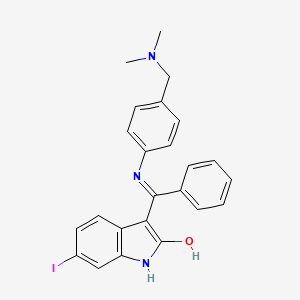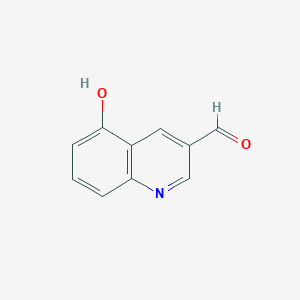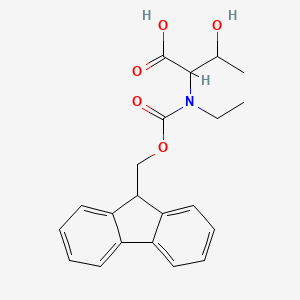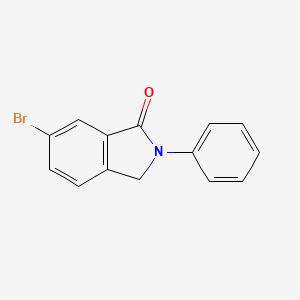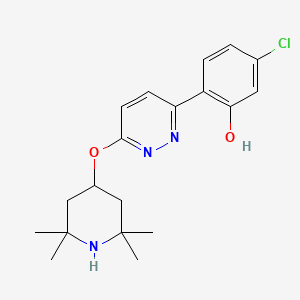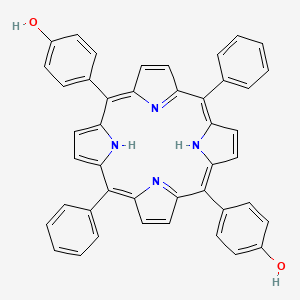
N-苯基-4-(三甲基硅基)苯胺
描述
N-Phenyl-4-(trimethylsilyl)aniline is an organic compound with the formula C15H19NSi. It consists of an aniline (phenylamine) group attached to a trimethylsilyl group . The trimethylsilyl group is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .
Molecular Structure Analysis
The molecular structure of N-Phenyl-4-(trimethylsilyl)aniline consists of a phenyl group (C6H5) attached to an aniline group (NH2) and a trimethylsilyl group (Si(CH3)3) . The average mass of the molecule is approximately 241.40 Da .科学研究应用
1. 有机化学中的催化反应
N-苯基-4-(三甲基硅基)苯胺已被用于可见光诱导的铱催化反应,与环状α,β-不饱和羰基化合物反应。这些反应导致氨甲基自由基和三环化合物的形成,展示了试剂在有机合成中的实用性 (Lenhart & Bach, 2014)。
2. 合成反式β-氨基醇
该化合物在合成光学活性的反式β-氨基醇中发挥作用。它用于对称环氧烷的不对称环开反应,由锌或酒石酸铜催化,形成有机化学中有价值的中间体 (Yamashita, 1987)。
3. 聚合物化学中
N-苯基-4-(三甲基硅基)苯胺参与合成聚(有机磷氮酸酯)和环三磷氮酸酯。这些聚合物在常见有机溶剂中溶解,并可在温和条件下进行热固化,使其适用于各种应用 (Chang et al., 1992)。
4. 腐蚀抑制
已研究其作为腐蚀抑制剂的潜力。该化合物在经过某些修改合成后,在酸性环境中显示出对轻钢的保护效果 (Daoud et al., 2014)。
5. 材料科学中的应用
该化合物用于合成新型硅质材料,如电活性硅氧烷前体。这些材料正在探索其独特性能和在电子和材料科学等各个领域的潜在应用 (Guo et al., 2007)。
安全和危害
N-Phenyl-4-(trimethylsilyl)aniline may pose certain hazards. For instance, it may cause skin and eye irritation, and it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
属性
IUPAC Name |
N-phenyl-4-trimethylsilylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NSi/c1-17(2,3)15-11-9-14(10-12-15)16-13-7-5-4-6-8-13/h4-12,16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQNBAPHWDTAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657625 | |
| Record name | N-Phenyl-4-(trimethylsilyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-4-(trimethylsilyl)aniline | |
CAS RN |
13024-18-5 | |
| Record name | N-Phenyl-4-(trimethylsilyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

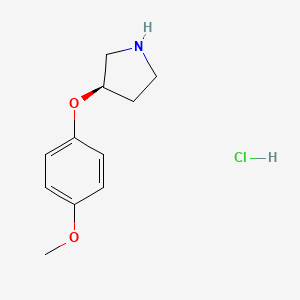
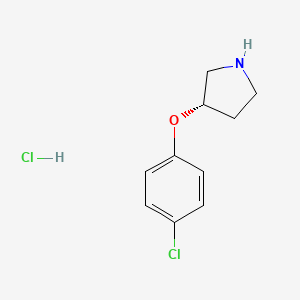
![Dilithium;[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B1498583.png)


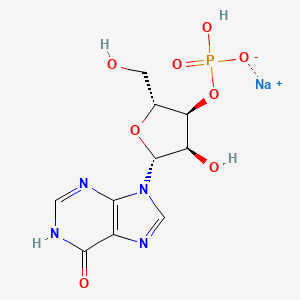
![Chromate(1-), bis[3,5-bis(1,1-dimethylethyl)-2-(hydroxy-kappaO)benzoato(2-)-kappaO]-, hydrogen, (T-4)-](/img/structure/B1498599.png)
